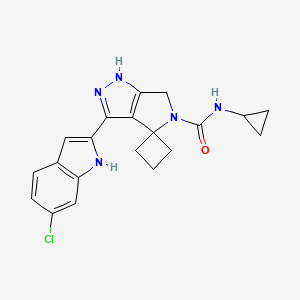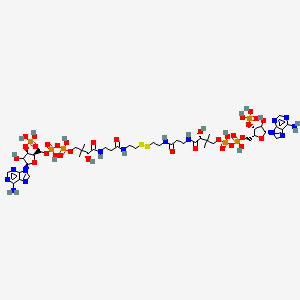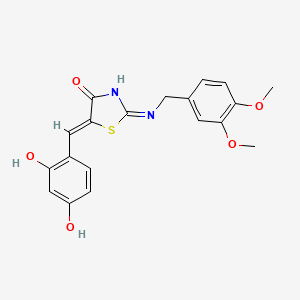
10-Hydroxyaloin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyaloin A is a naturally occurring anthrone compound found in Aloe vera. It is known for its potent biological activities, particularly its ability to inhibit the main protease of SARS-CoV-2, making it a compound of significant interest in the field of antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxyaloin A can be synthesized through the hydroxylation of aloin. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired hydroxylation at the 10th position of the aloin molecule .
Industrial Production Methods: In an industrial setting, this compound is typically isolated from Aloe vera leaves using reversed-phase flash chromatography. This method involves eluting the compound with a methanol-water mixture at a specific flow rate to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyaloin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Various nucleophiles can be introduced under controlled conditions to substitute specific functional groups on the molecule.
Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified anthrones, which can exhibit different biological activities .
Scientific Research Applications
10-Hydroxyaloin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of anthrones and their derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
10-Hydroxyaloin A exerts its effects primarily by binding to the active site of the SARS-CoV-2 main protease (M^pro). This binding inhibits the protease’s activity, preventing the virus from replicating. The compound interacts with specific amino acid residues in the protease, leading to a stable and energetically favorable complex .
Comparison with Similar Compounds
- 5-Hydroxyaloin A
- 7-Hydroxyaloin
- 10-Hydroxyaloin B
Comparison: While all these compounds share a similar anthrone structure, 10-Hydroxyaloin A is unique due to its specific hydroxylation pattern, which contributes to its potent antiviral activity. The differences in hydroxylation positions can significantly impact the biological activities and therapeutic potential of these compounds .
Properties
Molecular Formula |
C21H22O10 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(10R)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one |
InChI |
InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21-/m1/s1 |
InChI Key |
WRQPROLXESIJKE-CRZBQJGTSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=C(C=C3O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



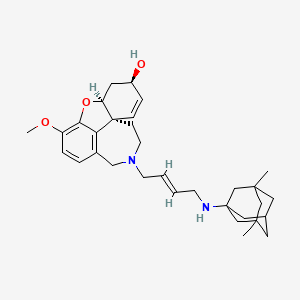
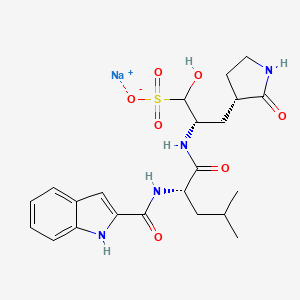
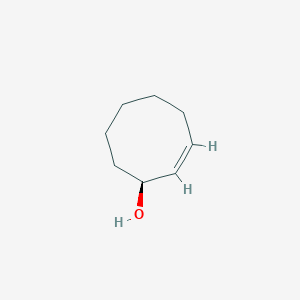
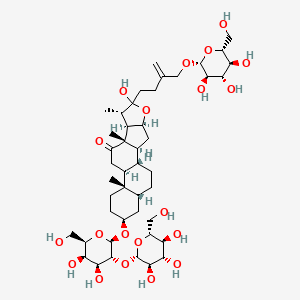
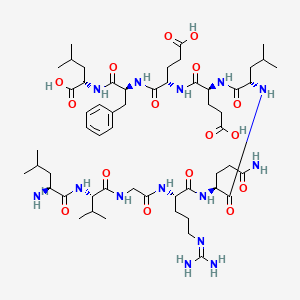
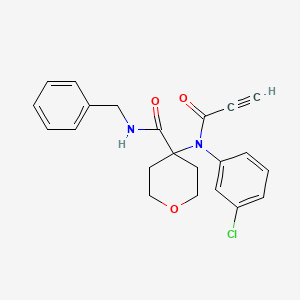
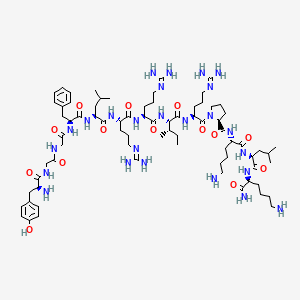
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
